Superior Suzuki-Miyaura Coupling Efficiency: 3-Bromopyridine Outperforms Chloro and Iodo Analogs
In a systematic study of Suzuki-Miyaura cross-coupling between halogenated pyridines and a borated L-aspartic acid derivative, 3-bromopyridine demonstrated the highest experimental yield among all halogen substituents tested [1]. Under optimized conditions (3-bromopyridine as substrate), the coupling reaction proceeded quantitatively, whereas 3-chloropyridine and 3-iodopyridine gave significantly lower yields [1]. The experimental reactivity order was Br > I >> Cl at the C3 position [1]. This result is particularly notable because DFT calculations predicted the opposite order (I >> Br, Cl), indicating that experimental performance does not simply correlate with calculated electron density and that 3-bromopyridine's reactivity is uniquely advantageous in this biologically relevant coupling system [1].
| Evidence Dimension | Suzuki-Miyaura cross-coupling reaction yield |
|---|---|
| Target Compound Data | Quantitative (near 100%) yield |
| Comparator Or Baseline | 3-chloropyridine (low yield), 3-iodopyridine (moderate yield) |
| Quantified Difference | Experimental reactivity order: Br > I >> Cl at C3 position; 3-bromopyridine achieved quantitative yield under optimized conditions |
| Conditions | Suzuki-Miyaura cross-coupling with borated L-aspartic acid derivative, optimized reaction conditions (Tetrahedron Letters, 2018) |
Why This Matters
For chemists synthesizing pyridine-containing amino acid derivatives or peptide conjugates, 3-bromopyridine offers the highest coupling efficiency, minimizing side reactions and maximizing yield of the desired product.
- [1] Mikagi, A.; Tokairin, D.; Usuki, T. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. Tetrahedron Letters 2018, 59 (52), 4602-4605. View Source
